molecular formula C6H5ClN4 B1295823 7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine CAS No. 5399-95-1

7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine

Cat. No. B1295823
CAS RN: 5399-95-1
M. Wt: 168.58 g/mol
InChI Key: PVLXFOBJWRGYFQ-UHFFFAOYSA-N
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Description

The compound 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine is a derivative of the pyrazolopyrimidine family, which is a class of heterocyclic aromatic organic compounds. These compounds have been the subject of various studies due to their potential pharmacological properties and their utility as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related pyrazolopyrimidine derivatives has been explored in several studies. For instance, a regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides was achieved by first preparing methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate, followed by chlorination and subsequent reaction with different nucleophiles to yield various 7-substituted derivatives . Another study reported the synthesis of 7-hydroxy-6-phenyl-3-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione derivatives from the reaction of (chlorocarbonyl)phenyl ketene with 5-amino pyrazolones . Additionally, the synthesis of 7-methylpyrazolo[4,3-d]-v-triazin-4-one, a related ring system, was accomplished through a diazotization reaction, highlighting the versatility of pyrazolopyrimidine chemistry .

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives has been characterized using various spectroscopic techniques. For example, the structure of new 7-hydroxy-6-phenyl derivatives was characterized by IR, 1H NMR, and 13C NMR spectroscopy, and the results were supported by theoretical studies using Density Functional Theory (DFT) . In another study, the crystal structure of 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine was determined, revealing a hydrogen-bonded chain of rings, which is indicative of the potential for intermolecular interactions in the solid state .

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. The regioselectivity of N-alkylation of 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives was found to be tunable, allowing for the selective synthesis of 1-alkyl and 4-alkyl derivatives . The reactivity of these compounds with different nucleophiles and the ability to form various substituted derivatives underscores their chemical versatility .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives are influenced by their molecular structure and substituents. The spectral data obtained from NMR and IR spectroscopy provide insights into the electronic environment of the molecules, which is crucial for understanding their reactivity and interactions with biological targets . The crystallographic analysis of related compounds has revealed the presence of hydrogen bonding, which can affect the solubility, stability, and solid-state properties of these compounds .

Scientific Research Applications

Chemical Synthesis and Derivatives

7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine has been utilized as a starting material in chemical synthesis. For example, it was used to prepare acyclo analogs of formycin A, a compound with potential biological significance (Griengl & Günzl, 1984). Additionally, its derivatives have been synthesized and examined for regioselective substitution, contributing to the development of novel chemical entities (Drev et al., 2014).

Radiochemistry and Imaging Applications

In radiochemistry, derivatives of this compound, such as 7-(2-chlorophenylamino)-5-((2-[18F]fluoroethyoxy)methyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, have been developed as PET imaging agents for tumor detection (Xu et al., 2012).

Antibacterial Research

Novel water-soluble pyrazolo[1,5-a]pyrimidine derivatives synthesized from this compound demonstrated antibacterial activity. These compounds also interacted with bovine serum albumin, indicating potential biomedical applications (He et al., 2020).

Antitumor Activity

Several derivatives of this compound have shown promise in antitumor activity. For instance, specific pyrazolo[3,4-d]pyrimidine compounds exhibited potent antitumor effects across various cell lines, highlighting their potential in cancer therapy (Kandeel et al., 2012).

Crystallographic and Structural Studies

The molecular structure of pyrazolo[1,5-a]pyrimidines, including derivatives of this compound, has been a subject of interest in crystallography and structural chemistry (Frizzo et al., 2009).

Mechanism of Action

Target of Action

The primary target of 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression, leading to apoptosis induction within cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase. This results in the arrest of cell growth and division .

Result of Action

The result of this compound’s action is the significant inhibition of cell growth in various cell lines. It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .

properties

IUPAC Name

7-chloro-3-methyl-2H-pyrazolo[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-3-4-5(11-10-3)6(7)9-2-8-4/h2H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLXFOBJWRGYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277922
Record name 7-chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine
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Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5399-95-1
Record name 5399-95-1
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Record name 7-chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine
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Record name 7-chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine in the synthesis of formycin A analogs?

A1: this compound serves as the foundational molecule in the synthesis of a specific acyclo analog of formycin A []. The synthesis involves a series of reactions starting with the reaction of this compound with methanol/hydrogen chloride, followed by methylation and further modifications to ultimately yield the desired acyclo formycin A analog, 7-amino-3-(2-hydroxyethoxymethyl)-1-methyl-1H-pyrazolo[4,3-d]pyrimidine [].

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